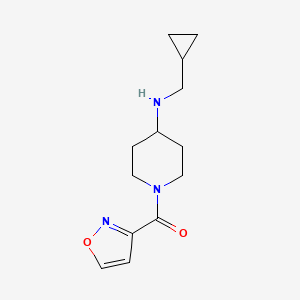![molecular formula C18H28Li4N7O14P3 B12074493 N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt](/img/structure/B12074493.png)
N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt is a derivative of adenosine triphosphate (ATP) that has been functionalized with a side-chain. This compound is significant in various biochemical and biomedical applications due to its unique properties and functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt involves the alkylation of ATP with iodoacetic acid at pH 6.5, yielding 1-carboxymethyl-ATP. This intermediate undergoes alkaline rearrangement to form N-6-carboxymethyl-ATP. The final step involves the condensation of this analogue with 1,6-diaminohexane in the presence of a water-soluble carbodiimide, resulting in N6-([6-Aminohexyl]carbamoylmethyl)-ATP .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route described above can be scaled up for industrial purposes, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt can undergo various chemical reactions, including:
Substitution Reactions: The aminohexyl side-chain can participate in nucleophilic substitution reactions.
Condensation Reactions: The carbamoylmethyl group can engage in condensation reactions with other functional groups.
Common Reagents and Conditions
Iodoacetic Acid: Used for the initial alkylation of ATP.
1,6-Diaminohexane: Utilized in the condensation step.
Carbodiimide: Acts as a coupling agent in the final condensation reaction.
Major Products Formed
The major product formed from these reactions is N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt, with potential side products depending on the reaction conditions and purity of reagents used.
Scientific Research Applications
N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt has a wide range of applications in scientific research:
Biochemistry: Used as a co-substrate in enzymatic reactions and for the preparation of immobilized ATP for affinity purifications.
Biomedicine: Plays a crucial role in drug discovery and development, particularly in the study of ATP-related processes.
Molecular Biology: Employed in the study of nucleotide interactions and signaling pathways.
Industrial Applications: Utilized in the development of biosensors and other analytical tools.
Mechanism of Action
The mechanism of action of N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt involves its role as a co-substrate in enzymatic reactions. It interacts with various molecular targets, including enzymes and receptors, influencing ATP-dependent processes. The side-chain functionalization enhances its binding affinity and specificity for certain molecular targets, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N6-(6-Aminohexyl)adenosine 2’,5’-diphosphate lithium salt
- N6-(Carbamoylmethyl)adenosine 5’-triphosphate
Uniqueness
N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt is unique due to its specific side-chain functionalization, which imparts distinct biochemical properties. This functionalization enhances its utility in various applications, making it more versatile compared to similar compounds .
Properties
Molecular Formula |
C18H28Li4N7O14P3 |
|---|---|
Molecular Weight |
687.2 g/mol |
IUPAC Name |
tetralithium;[[[5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C18H32N7O14P3.4Li/c19-5-3-1-2-4-6-20-12(26)7-21-16-13-17(23-9-22-16)25(10-24-13)18-15(28)14(27)11(37-18)8-36-41(32,33)39-42(34,35)38-40(29,30)31;;;;/h9-11,14-15,18,27-28H,1-8,19H2,(H,20,26)(H,32,33)(H,34,35)(H,21,22,23)(H2,29,30,31);;;;/q;4*+1/p-4 |
InChI Key |
XEISTNBDPVAVMQ-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NCC(=O)NCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)





![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)




![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)


